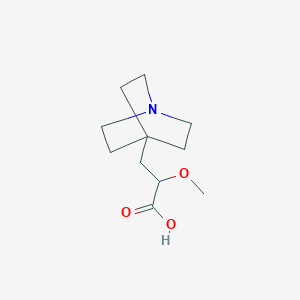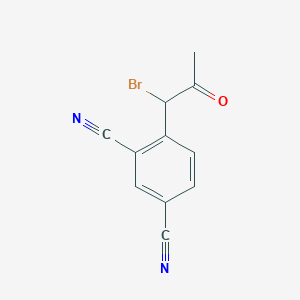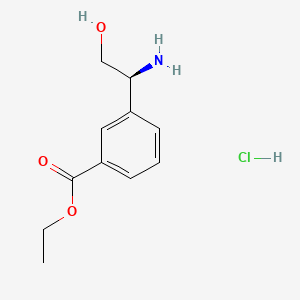![molecular formula C27H29N5O3S2 B14039988 Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-](/img/structure/B14039988.png)
Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[310]hex-2-yl]methyl]-6-methyl-, rel- is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazole-5-carboxamide derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Formation of the imidazo[2,1-b]thiazole core through cyclization of appropriate thioamide and imidazole precursors.
Functional Group Modifications: Introduction of various functional groups such as carboxamides, hydroxyl groups, and methyl groups through standard organic reactions like acylation, alkylation, and reduction.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography and crystallization methods to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[2,1-b]thiazole-5-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Introduction of different substituents on the aromatic ring or the imidazo[2,1-b]thiazole core.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Imidazo[2,1-b]thiazole-5-carboxamide derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of imidazo[2,1-b]thiazole-5-carboxamide derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, they may inhibit enzyme activity or block receptor signaling, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Known for their anti-inflammatory and anticancer properties.
Thiazole Derivatives: Studied for their antimicrobial and antifungal activities.
Benzimidazole Derivatives: Used as antiparasitic and antiviral agents.
Uniqueness
Imidazo[2,1-b]thiazole-5-carboxamide derivatives are unique due to their specific structural features, which confer distinct biological activities and chemical reactivity. Their ability to interact with a wide range of molecular targets makes them valuable in drug discovery and development.
Eigenschaften
Molekularformel |
C27H29N5O3S2 |
|---|---|
Molekulargewicht |
535.7 g/mol |
IUPAC-Name |
N-[[(1R,2S,5S)-3-[2-(3-hydroxypropyl)-5-(3-methylphenyl)-1,3-thiazole-4-carbonyl]-3-azabicyclo[3.1.0]hexan-2-yl]methyl]-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C27H29N5O3S2/c1-15-5-3-6-17(11-15)24-22(30-21(37-24)7-4-9-33)26(35)32-14-18-12-19(18)20(32)13-28-25(34)23-16(2)29-27-31(23)8-10-36-27/h3,5-6,8,10-11,18-20,33H,4,7,9,12-14H2,1-2H3,(H,28,34)/t18-,19-,20-/m1/s1 |
InChI-Schlüssel |
JEAVKGWTICGJLV-VAMGGRTRSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)C2=C(N=C(S2)CCCO)C(=O)N3C[C@H]4C[C@H]4[C@H]3CNC(=O)C5=C(N=C6N5C=CS6)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(N=C(S2)CCCO)C(=O)N3CC4CC4C3CNC(=O)C5=C(N=C6N5C=CS6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-O-tert-butyl 4a-O-ethyl (4aR,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B14039906.png)



![1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039928.png)




![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)



